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A comprehensive technical guide for researchers, scientists, and drug development

professionals.

This whitepaper provides an in-depth analysis of the spider venom peptide δ-theraphotoxin-

Hm1a (Hm1a), a potent and selective agonist of the voltage-gated sodium channel NaV1.1.

Discovered in the venom of the Togo Starburst tarantula, Heteroscodra maculata, Hm1a has

emerged as a critical research tool for studying NaV1.1 function and a potential therapeutic

agent for channelopathies like Dravet syndrome.[1][2][3] This document details the molecular

structure, amino acid sequence, mechanism of action, and key experimental methodologies

related to Hm1a.

Molecular Structure and Amino Acid Sequence
Hm1a is a 35-amino acid peptide characterized by an inhibitor cystine knot (ICK) motif.[4] This

structural motif, formed by three disulfide bonds, confers significant stability to the peptide. The

disulfide bridge C15-C28 bisects a loop formed by the other two disulfide bonds, creating a

highly constrained and stable three-dimensional structure.[4] The solution structure of Hm1a
has been determined by NMR spectroscopy and is available in the Protein Data Bank under

the accession code 2N6O.[5][6]

Amino Acid Sequence: The primary sequence of Hm1a is presented below. The C-terminus is

amidated.
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Mechanism of Action: A Selective NaV1.1 Agonist
Hm1a functions as a potent and selective agonist of the NaV1.1 channel, with a reported EC50

value of 38 nM.[1] Its primary mechanism involves the modulation of channel gating.

Specifically, Hm1a targets and inhibits the gating movement of the domain IV voltage sensor

(VSDIV).[1][4][7] This interaction hinders both fast and slow inactivation of the NaV1.1 channel,

leading to a significant increase in persistent sodium current and enhanced channel availability

during high-frequency stimulation.[1][2][7] This selective potentiation of NaV1.1 currents can

rescue the function of GABAergic interneurons, which is often impaired in conditions like Dravet

syndrome.[2]

While highly selective for NaV1.1, Hm1a has been shown to have a minor effect on NaV1.3

channels, though with lower efficacy and sensitivity.[2][8] It displays no significant activity on

other NaV channel subtypes (NaV1.2, NaV1.4, NaV1.5, NaV1.6, NaV1.7, and NaV1.8) or

voltage-gated potassium (KV) channels at comparable concentrations.[2][8]

Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with the activity of

Hm1a on various voltage-gated sodium channels.

Channel Subtype Parameter Value Reference

hNaV1.1 EC50 (Efficacy) 7.5 ± 0.2 nM [8]

hNaV1.1 EC50 (Sensitivity) 6.7 ± 0.1 nM [8]

hNaV1.3 EC50 (Efficacy) 39.5 ± 0.2 nM [8]

hNaV1.3 EC50 (Sensitivity) 28.1 ± 0.1 nM [8]
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Channel Subtype Effect of 50 nM Hm1a Reference

hNaV1.1
Potent delay of channel

inactivation
[2]

hNaV1.3
Delay of channel inactivation

(lower efficacy than hNaV1.1)
[2]

hNaV1.2, hNaV1.4, hNaV1.5,

hNaV1.6, hNaV1.7, hNaV1.8
No effect [2]

Experimental Protocols
This section details the methodologies employed in the characterization of Hm1a.

Peptide Synthesis and Purification
Synthetic Hm1a is typically produced using automated solid-phase peptide synthesis.[3]

Synthesis: The peptide is assembled on a resin, with couplings performed using Fmoc-amino

acids activated with HBTU and DIEA in DMF.[3]

Deprotection: The Fmoc protecting group is removed using piperidine in DMF.[3]

Cleavage and Purification: The synthesized peptide is cleaved from the resin and purified

using reversed-phase high-performance liquid chromatography (RP-HPLC).[3]

Mass Spectrometry: The molecular weight of the purified peptide is confirmed using mass

spectrometry.[3]

N-terminal Sequencing
The amino acid sequence of native Hm1a was determined by Edman degradation.[3]

Reduction and Alkylation: The peptide is first reduced with dithiothreitol (DTT) and then

alkylated with iodoacetamide to break the disulfide bonds.[3]

Purification: The reduced and alkylated peptide is purified by RP-HPLC.[3]
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Sequencing: The purified peptide is then subjected to automated Edman degradation to

determine the N-terminal amino acid sequence.[3]

Electrophysiological Recording
The effects of Hm1a on voltage-gated sodium channels are typically assessed using patch-

clamp electrophysiology.[2][3]

Cell Lines: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably

expressing the human NaV channel subtypes (hNaV1.1-hNaV1.8) are commonly used.[2][8]

Recording Technique: Whole-cell patch-clamp or automated planar patch-clamp

electrophysiology is employed to record sodium currents.[2][3]

Solutions:

Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 MgCl2, 2 CaCl2, 10 HEPES-Na, 5

glucose, adjusted to pH 7.4.[3]

Intracellular Solution (in mM): 135 KCl, 2 MgCl2, 2 MgATP, 5 EGTA-Na, 10 HEPES-Na,

adjusted to pH 7.4.[3]

Voltage Protocols: Various voltage protocols are used to measure different channel

properties, such as current-voltage relationships, steady-state inactivation, and recovery

from inactivation.[3]

Visualizing the Mechanism and Workflow
The following diagrams illustrate the signaling pathway of Hm1a and a typical experimental

workflow for its characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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